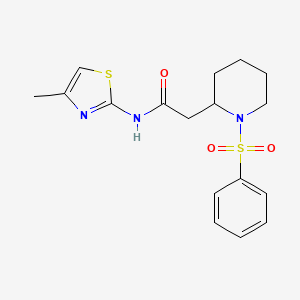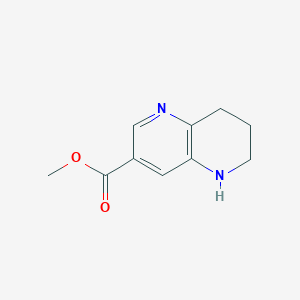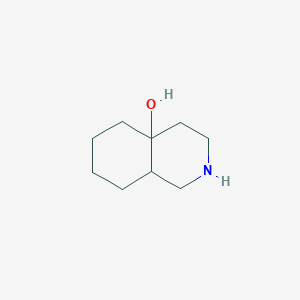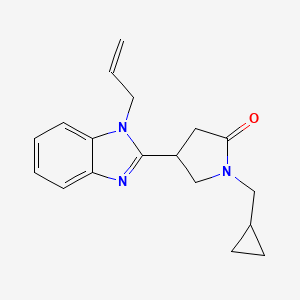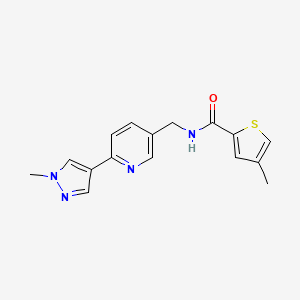
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is a chemical compound with a molecular formula of C8H5Br2F2. It is commonly known as difluoromethylbenzene and is used in various scientific research applications. This compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is not well understood. However, it has been found to have several biochemical and physiological effects.
Biochemical and Physiological Effects:
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have several effects on the nervous system.
Advantages and Limitations for Lab Experiments
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has several advantages for lab experiments. It is easy to synthesize, and the yield is usually high. It is also relatively stable and can be stored for long periods without degradation. However, it has some limitations. It is toxic and can be hazardous if not handled properly. It is also expensive compared to other building blocks used in organic synthesis.
Future Directions
There are several future directions for the research on 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene. One direction is to explore its potential as a drug candidate. Its inhibition of acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of other difluoromethylated compounds. Its ease of synthesis and high yield make it a promising building block for the synthesis of new compounds with enhanced biological activity.
Conclusion:
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is a chemical compound with several scientific research applications. It is easy to synthesize and has several biochemical and physiological effects. Its potential as a drug candidate and a building block for the synthesis of other compounds makes it a promising area of research for the future.
Synthesis Methods
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene can be synthesized using different methods. One of the most common methods involves the reaction between 1,4-dibromo-2,5-dimethylbenzene and difluoromethyl lithium in the presence of a catalyst. The reaction is carried out in anhydrous tetrahydrofuran at low temperature. The yield of the product is usually high, and the purity can be increased through recrystallization.
Scientific Research Applications
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of other compounds. It has been used in the synthesis of difluoromethylated analogs of natural products, such as curcumin and resveratrol. These analogs have been found to have enhanced biological activity compared to their parent compounds.
properties
IUPAC Name |
1,4-dibromo-2-(difluoromethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYLHHNVKLLCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

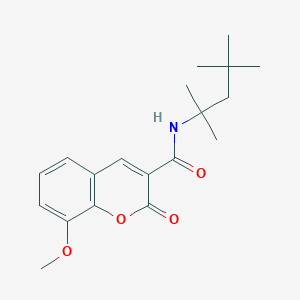
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2747187.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2747190.png)
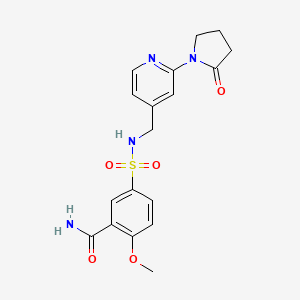

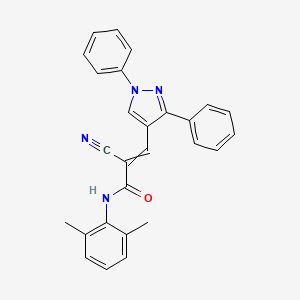
![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)
![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)
